molecular formula C21H20N4O4 B2605447 2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034492-14-1

2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2605447
M. Wt: 392.415
InChI Key: ZCLBIRVJXBBMRY-UHFFFAOYSA-N
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Description

2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

Research has explored the synthesis of novel hybrid quinazolin-2,4-dione analogs, incorporating acetyl/amide bridged-nitrogen heterocyclic moieties, including azetidinone, for potential antimalarial applications. These compounds have been structurally confirmed and assessed through in silico molecular docking against the Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a critical enzyme in the parasite's replication. Compound 11, from this series, demonstrated the highest binding affinity towards pfDHODH, suggesting its potential as a better antimalarial candidate. Pharmacokinetic properties (ADMET) of these compounds were also predicted using in silico techniques, indicating a modern approach in antimalarial drug discovery (Aboubakr Haredi Abdelmonsef et al., 2020).

Cancer Therapy

Another line of research focuses on the development of compounds for cancer therapy. The synthesis of "AZD9833," a potent and orally bioavailable selective estrogen receptor degrader and antagonist, is notable. This compound is designed for the treatment of ER+ breast cancer, showing comparable pharmacological profiles to existing treatments and advancing into clinical trials. This research underlines the compound's role in innovating breast cancer treatment options (James S. Scott et al., 2020).

Spectroscopic and Computational Studies

The compound and its derivatives have also been the subject of comprehensive spectroscopic and computational studies to determine their structural characteristics, stability, and reactivity. Such studies provide insights into the molecule's behavior and potential interactions, contributing to the broader understanding of its therapeutic potential. This includes examining its frontier molecular orbitals, intramolecular interactions, and electrophilic attack sites, which are essential for designing molecules with desired biological activities (A. El-Azab et al., 2017).

Aldose Reductase Inhibition

The isoquinoline-1,3-dione framework, related to the compound , has been used in the design of aldose reductase inhibitors (ARIs). ARIs are significant for their role in managing complications of diabetes, such as cataracts and neuropathy. N'-substituted spirosuccinimide, spiropyridazine, spiroazetidine, and acetic acid analogs have been evaluated for their in vitro and in vivo inhibitory activities, showcasing the versatility of the isoquinoline-1,3-dione framework in the design of potent ARIs (M. Malamas & T. Hohman, 1994).

properties

IUPAC Name

2-[1-[2-(4-oxoquinazolin-3-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-18(11-24-12-22-17-8-4-3-7-16(17)19(24)27)23-9-13(10-23)25-20(28)14-5-1-2-6-15(14)21(25)29/h1-4,7-8,12-15H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLBIRVJXBBMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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